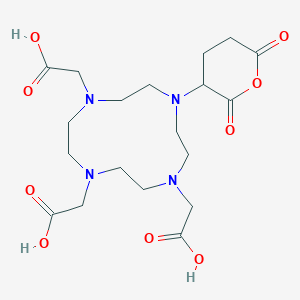

DOTA-GA-酸酐,95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DOTA-GA-Anhydride, also known as DOTA Ester, is an organic compound that belongs to the class of carboxylic acid derivatives . It is used to create chelating agents that can bind to metal ions, specifically lanthanides like Gadolinium, and used for imaging techniques like MRI.

Synthesis Analysis

A DOTA derivative that contains an anhydride group was readily synthesized by reacting DOTAGA with acetic anhydride . The reaction of the anhydride with propylamine led to the selective formation of one of two possible regioisomers . The structure of the obtained isomer was unambiguously determined by 1D and 2D NMR experiments .Molecular Structure Analysis

The X-ray crystallography showed that the less stable isomer of Ga-Bn-DOTA suggested an N3O3 coordination geometry, while Ga-DOTA and Ga-Bn-DO3A show N4O2 coordination .Chemical Reactions Analysis

Following the complexation reaction to prepare 67 Ga-labeled DOTA and DO3A derivatives, the stability of the resulting 67 Ga-labeled compounds was evaluated in murine plasma and apo-transferrin challenge . [67 Ga]Ga-Bn-DOTA produced two isomers, and one of the isomers exhibited the highest stability among the tested complexes .Physical And Chemical Properties Analysis

The molecular weight of DOTA-GA-Anhydride is 458.46 . It is an off-white to pale brown powder . It is recommended to store it at -25°C .科学研究应用

生物分子标记中的合成和用途DOTA-GA-酸酐作为合成各种类 DOTA 螯合剂的关键前体。Bernhard 等人(2012 年)进行的研究概述了其在创建用于标记生物分子的双功能螯合剂中的用途。该研究重点介绍了含有酸酐基团的 DOTA 衍生物的合成,该酸酐基团与丙胺反应后选择性地形成区域异构体。使用核磁共振技术对这些异构体进行了表征,展示了该试剂在 SPECT 或 PET/光学成像中标记方面的多功能性。结合各种官能团(例如异硫氰酸酯、硫醇、酯和氨基酸部分)的能力突出了 DOTA-GA-酸酐在生物医学成像和治疗中的广泛适用性 (Bernhard 等人,2012 年).

对生物医学成像的影响DOTA 衍生物(包括由 DOTA-GA-酸酐合成的衍生物)对各种方式的诊断成像做出了重大贡献——核磁共振、PET、SPECT 和荧光成像。DOTA 适应于与不同的金属离子络合并针对特定疾病状态进行修饰这一点至关重要。它的应用已涵盖使用钆之类的镧系金属进行核磁共振成像,以及使用铕进行荧光成像。DOTA 与肽的轻松结合促进了靶向成像剂的开发,增强了肿瘤学和其他医学领域的诊断能力 (Stasiuk 和 Long,2013 年).

双模态成像和临床应用DOTA 及其衍生物的多功能性(源自 DOTA-GA-酸酐)延伸至双模态成像,将核磁共振和 PET 等技术相结合以提高诊断准确性。这种适应性在临床环境中至关重要,尤其是在神经内分泌肿瘤和其他恶性肿瘤的可视化和治疗计划中。将 DOTA 衍生物与放射性同位素和生色团偶联的能力允许合成不仅靶向而且还能够提供多模式成像对比度的化合物。这拓宽了无创成像的范围,并对患者护理和治疗结果产生了切实的影响 (Chilla 等人,2017 年).

作用机制

Target of Action

DOTA-GA-Anhydride, also known as DOTA-GA-Anhydride 95%, is a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and GA (glutaric anhydride). DOTA is a multidentate chelator, often used to form stable complexes with metal ions . The primary targets of DOTA-GA-Anhydride are these metal ions, which are often used in medical imaging .

Mode of Action

DOTA-GA-Anhydride interacts with its targets (metal ions) by forming stable complexes. This is achieved through the multiple coordination sites present in the DOTA part of the molecule . The GA anhydride part of the molecule is a type of organic compound that contains an anhydride structure . When GA anhydride reacts with DOTA, the resulting product is likely a DOTA molecule with an anhydride derivative, i.e., DOTA-GA-Anhydride .

Biochemical Pathways

The biochemical pathways affected by DOTA-GA-Anhydride are primarily related to the imaging techniques in which it is used. For instance, in magnetic resonance imaging (MRI) and positron emission tomography (PET), DOTA-GA-Anhydride can form radiotracers by binding with radioactive metals . These radiotracers can then be used to visualize certain biochemical pathways in the body.

Pharmacokinetics

The pharmacokinetics of DOTA-GA-Anhydride are influenced by its properties and the specific metal ions it binds to. For instance, the DOTAGA derivatives showed higher hydrophilicity and improved affinity to PSMA, resulting in about twofold increased specific internalization of the 68 Ga- and 177 Lu-labelled DOTAGA analogue . Especially, [68Ga]DOTAGA-ffk (Sub-KuE) exhibits favourable pharmacokinetics, low unspecific uptake and high tumour accumulation in LNCaP-tumour-bearing mice .

Result of Action

The result of DOTA-GA-Anhydride’s action is the formation of stable complexes with metal ions, which can be used as radiotracers in medical imaging . This allows for the visualization of certain biochemical pathways and structures within the body, aiding in the diagnosis and treatment of various conditions.

Action Environment

The action, efficacy, and stability of DOTA-GA-Anhydride can be influenced by various environmental factors. For instance, the pH and temperature can affect the reaction between GA anhydride and DOTA to form DOTA-GA-Anhydride . Additionally, the specific imaging technique used (e.g., MRI or PET) and the type of metal ion involved can also influence the action of DOTA-GA-Anhydride .

属性

IUPAC Name |

2-[4,10-bis(carboxymethyl)-7-(2,6-dioxooxan-3-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O9/c24-15(25)11-20-3-5-21(12-16(26)27)7-9-23(14-1-2-18(30)32-19(14)31)10-8-22(6-4-20)13-17(28)29/h14H,1-13H2,(H,24,25)(H,26,27)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBCIVKIWIFVFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC(=O)C1N2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6357880.png)

![2-Amino-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6357887.png)

![2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol](/img/structure/B6357917.png)

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine](/img/structure/B6357934.png)

![[3-(Benzyloxy)oxetan-3-yl]methanol](/img/structure/B6357962.png)